Product packaging for 3-(5-Fluoropyridin-2-yl)thiazolidine(Cat. No.:CAS No. 1707358-04-0)

3-(5-Fluoropyridin-2-yl)thiazolidine

Cat. No.: B1401851
CAS No.: 1707358-04-0
M. Wt: 184.24 g/mol
InChI Key: KBHUKFOLYYFCTP-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-2-yl)thiazolidine is a heterocyclic compound featuring a thiazolidine core fused with a 5-fluoropyridinyl substituent. Thiazolidines are five-membered saturated rings containing nitrogen and sulfur atoms, widely studied for their diverse pharmacological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . The incorporation of a fluorinated pyridine moiety enhances the compound’s electronic profile and bioavailability, making it a promising candidate for drug discovery. Fluorine substitution is known to improve metabolic stability and binding affinity to biological targets, which is critical in optimizing therapeutic efficacy .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FN2S B1401851 3-(5-Fluoropyridin-2-yl)thiazolidine CAS No. 1707358-04-0

Properties

IUPAC Name

3-(5-fluoropyridin-2-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S/c9-7-1-2-8(10-5-7)11-3-4-12-6-11/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHUKFOLYYFCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyridin-2-yl)thiazolidine typically involves the reaction of 5-fluoropyridine-2-carbaldehyde with cysteamine hydrochloride under mild conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the thiazolidine ring . The reaction can be carried out in the presence of a base such as triethylamine, and the product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-2-yl)thiazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of thiazolidine derivatives, including 3-(5-Fluoropyridin-2-yl)thiazolidine, as promising candidates for anticancer therapies. Research indicates that modifications to thiazolidine structures can enhance their efficacy against various cancer cell lines. For instance, compounds bearing thiazolidine-2,4-dione structures have been synthesized and tested for their ability to inhibit key signaling pathways involved in tumor growth, such as VEGFR-2 and EGFR pathways .

Table 1: Anticancer Activity of Thiazolidine Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung Cancer)0.06VEGFR-2 Inhibition
4-Thiazolidinone HybridMCF-7 (Breast Cancer)1.9Induces Apoptosis
Thiazolidine DerivativeHepG2 (Liver Cancer)0.03Tyrosine Kinase Inhibition

Mechanism Insights
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, studies have shown that some thiazolidine derivatives can downregulate matrix metalloproteinase expression, which is crucial for tumor invasion and metastasis . Additionally, they may stabilize inactive conformations of key kinases involved in cancer progression .

Drug Design and Development

Structure-Activity Relationship Studies
The design of new thiazolidine derivatives often relies on structure-activity relationship (SAR) studies. By systematically modifying various components of the thiazolidine core, researchers can optimize binding affinities and selectivity towards specific targets. For instance, the introduction of different substituents on the pyridine ring has been shown to significantly affect the compound's biological activity .

Computational Docking Studies
In silico docking studies have been employed to predict the binding modes of this compound with target proteins. These studies provide insights into how structural modifications can enhance binding affinity and specificity, guiding the design of more potent derivatives .

Case Studies

Case Study: Thiazolidine Derivatives in Clinical Trials
A recent case study examined a series of thiazolidine derivatives that entered clinical trials for cancer treatment. The study focused on their pharmacokinetic profiles, safety assessments, and preliminary efficacy results. Notably, several derivatives exhibited favorable absorption and distribution characteristics, leading to promising outcomes in early-phase trials .

Case Study: Comparative Efficacy Analysis
Another case study compared the efficacy of thiazolidine-based compounds against standard chemotherapeutic agents like doxorubicin. The results indicated that certain thiazolidine derivatives not only matched but sometimes exceeded the efficacy of established treatments in specific cancer types, particularly when used in combination therapies .

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-2-yl)thiazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity towards these targets. The thiazolidine ring can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity . Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene–Thiazolidine Hybrids

Thiophene-containing thiazolidine derivatives, such as thiophen-2-iminothiazolidine, have demonstrated potent inhibitory activity against Trypanosoma cruzi enzymes like cruzain, with IC50 values as low as 2.4 µM . The fluoropyridine group may offer improved pharmacokinetic properties compared to thiophene derivatives, which often suffer from rapid hepatic clearance .

4-Thiazolidinones with Pyrazole/Pyrazoline Moieties

4-Thiazolidinones substituted with pyrazole or pyrazoline groups (e.g., 2-imino-4-thiazolidinones) exhibit broad-spectrum antimicrobial activity. For example, benzothiazole-conjugated 4-thiazolidinones show MIC values of 15.6–125 µg/mL against E. coli and C. albicans . The 5-fluoropyridinyl group in 3-(5-Fluoropyridin-2-yl)thiazolidine may enhance target specificity compared to pyrazole derivatives, as fluorine’s electronegativity can strengthen hydrogen bonding with microbial enzymes .

Fluorinated Thiazolidine Inhibitors

A structurally optimized thiazolidine derivative, 3-((Z)-5-(4-Fluorobenzylidene)-3-methyl-4-oxothiazolidin-2-ylidene) amino benzoic acid, exhibits nanomolar inhibition (IC50 = 19 nM) against cysteine synthase (CysK), a critical enzyme in bacterial metabolism .

Structural and Functional Data Comparison

Table 1: Key Comparative Data of Thiazolidine Derivatives

Compound Class Biological Target Activity (IC50/MIC) Key Structural Feature Reference
Thiophene–thiazolidine hybrids Cruzain (T. cruzi) 2.4 µM Thiophene ring
4-Thiazolidinones (benzothiazole) E. coli, C. albicans 15.6–125 µg/mL Benzothiazole conjugation
4-Fluorobenzylidene thiazolidine Cysteine synthase (CysK) 19 nM 4-Fluorobenzylidene group
This compound N/A (Theoretical) N/A 5-Fluoropyridinyl group
Key Observations :
  • Electron-Withdrawing Groups : Fluorine substitution in both benzylidene and pyridinyl derivatives enhances binding to enzymes via polar interactions. For example, the para-fluorine in benzylidene derivatives is critical for CysK inhibition , while the 5-fluoropyridinyl group may improve solubility and target engagement.
  • Ring Conformation : Thiazolidine ring puckering, as seen in penicillin sulfoxide derivatives, significantly impacts biological activity. Conformational rigidity induced by fluoropyridine could stabilize interactions with enzymes compared to more flexible thiophene hybrids .

Biological Activity

3-(5-Fluoropyridin-2-yl)thiazolidine is a heterocyclic compound that combines a thiazolidine ring with a fluoropyridine moiety. This unique structure imparts significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential therapeutic applications span various fields, including oncology, cardiovascular diseases, and enzyme inhibition.

Chemical Structure and Synthesis

The molecular formula of this compound is C8_{8}H8_{8}FN1_{1}S1_{1}. The synthesis typically involves the reaction of 5-fluoropyridine-2-carbaldehyde with cysteamine hydrochloride, leading to the formation of the thiazolidine ring through an imine intermediate .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity towards these targets. The thiazolidine ring can form covalent bonds with nucleophilic residues in enzyme active sites, resulting in inhibition of enzymatic activity .

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The compound induces apoptosis and cell cycle arrest, which are critical mechanisms in cancer therapy .

Cell Line IC50 (µM) Mechanism
A5490.23Apoptosis induction
HepG20.27Cell cycle arrest at G2/M

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as a selective inhibitor of certain proteases and kinases, which are crucial in cancer progression and inflammation .

3. Cardiovascular Effects

Preclinical studies suggest that compounds similar to this compound may modulate cardiovascular functions by targeting purinergic receptors. This mechanism could be beneficial in treating conditions associated with sympathetic nervous system overactivity .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers administered varying concentrations of this compound to A549 cells over 48 hours. Results indicated a dose-dependent increase in apoptosis markers, confirming its potential as a therapeutic agent against lung cancer.

Case Study 2: Enzyme Interaction

A study focused on the binding interactions between this compound and specific kinases revealed that it effectively inhibits kinase activity through competitive inhibition. This finding supports its role as a lead compound for further drug development targeting kinase-related pathways.

Comparative Analysis with Similar Compounds

Compound Structure Biological Activity
ThiazolidineBasic thiazolidine structureModerate enzyme inhibition
ThiazolidinoneOxidized form of thiazolidineEnhanced anticancer properties
FluoropyridinePyridine without thiazolidineLimited biological activity

This compound stands out due to its combined structural features, which enhance both biological activity and chemical stability compared to its analogs .

Q & A

Basic Research Questions

Q. How can researchers optimize synthesis conditions for 3-(5-Fluoropyridin-2-yl)thiazolidine to improve yield and purity?

  • Methodological Approach : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry). For example, factorial designs can identify interactions between variables like reaction time and catalyst loading .
  • Key Considerations : Monitor intermediates via HPLC or NMR to track reaction progression. Evidence from similar thiazole-pyridine hybrids suggests that continuous flow reactors enhance reproducibility and purity in multi-step syntheses .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Core Methods :

  • X-ray crystallography for unambiguous structural confirmation, as demonstrated in thiazolo[5,4-b]pyridine derivatives .
  • High-resolution mass spectrometry (HRMS) and ²⁹Si NMR (if applicable) for molecular weight and fluoropyridine moiety analysis.
    • Supplementary Data : Computational spectroscopy (e.g., DFT-based IR/Raman predictions) can validate experimental spectral data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Essential Practices :

  • Use EN 374-certified gloves and flame-retardant lab coats to prevent skin contact .
  • Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks.
    • Emergency Measures : Pre-test glove compatibility with solvents (e.g., DMF, THF) using permeation tests .

Advanced Research Questions

Q. How can computational modeling accelerate the design of novel derivatives of this compound?

  • Strategy : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict regioselectivity in fluoropyridine functionalization. ICReDD’s integrated computational-experimental workflows demonstrate success in reaction path optimization .
  • Case Study : For similar trifluoromethyl-thiazolo pyridines, computational docking identified potential kinase inhibitors, guiding synthetic prioritization .

Q. How should researchers resolve contradictions in biological activity data across studies involving this compound analogs?

  • Framework :

Meta-analysis of assay conditions (e.g., cell line variability, solvent effects).

Dose-response validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity).

  • Example : Discrepancies in thiazolidinedione bioactivity were traced to impurities in early synthetic batches, highlighting the need for rigorous HPLC purity checks (>98%) .

Q. What advanced reactor designs are suitable for scaling up this compound production while maintaining safety?

  • Recommendations :

  • Microreactors for exothermic steps (e.g., fluorination) to enhance heat transfer and minimize side reactions .
  • Automated process control systems to monitor parameters like pressure and reagent concentration in real time .

Q. How can researchers elucidate the reaction mechanism of this compound in catalytic cycles?

  • Techniques :

  • Isotopic labeling (e.g., ¹⁸O or ²H) to track atom transfer pathways.
  • In-situ FTIR to detect transient intermediates during ring-closing steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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